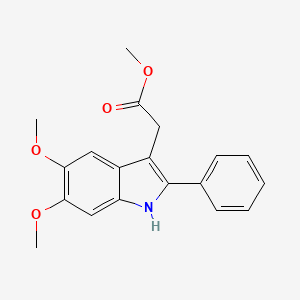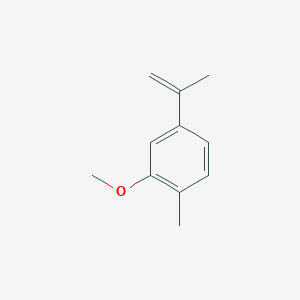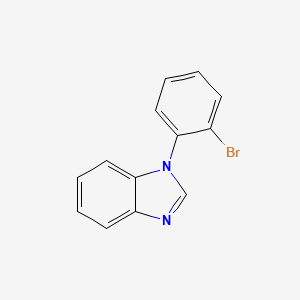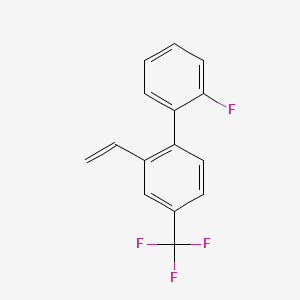
4-Methoxyphenyl 2-iodo-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyphenyl 2-iodo-3-methylbutanoate is an organic compound with the molecular formula C12H15IO3 and a molecular weight of 334.15 g/mol . This compound is characterized by the presence of a methoxyphenyl group, an iodine atom, and a methylbutanoate moiety. It is used in various chemical reactions and has applications in scientific research.
准备方法
The synthesis of 4-Methoxyphenyl 2-iodo-3-methylbutanoate typically involves the esterification of 4-methoxyphenol with 2-iodo-3-methylbutanoic acid. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. These methods often include continuous flow reactors and automated systems to ensure consistent product quality.
化学反应分析
4-Methoxyphenyl 2-iodo-3-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.
Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Methoxyphenyl 2-iodo-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development. Its structural features make it a candidate for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of 4-Methoxyphenyl 2-iodo-3-methylbutanoate involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar compounds to 4-Methoxyphenyl 2-iodo-3-methylbutanoate include:
4-Methoxyphenyl 2-bromo-3-methylbutanoate: This compound has a bromine atom instead of iodine, which affects its reactivity and chemical properties.
4-Methoxyphenyl 2-chloro-3-methylbutanoate: The presence of a chlorine atom makes this compound less reactive than its iodine counterpart.
4-Methoxyphenyl 2-fluoro-3-methylbutanoate: The fluorine atom imparts different electronic properties, influencing the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for halogen bonding interactions.
属性
分子式 |
C12H15IO3 |
|---|---|
分子量 |
334.15 g/mol |
IUPAC 名称 |
(4-methoxyphenyl) 2-iodo-3-methylbutanoate |
InChI |
InChI=1S/C12H15IO3/c1-8(2)11(13)12(14)16-10-6-4-9(15-3)5-7-10/h4-8,11H,1-3H3 |
InChI 键 |
ZIBJSARKWRYTSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)OC1=CC=C(C=C1)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[1-(1,3-Benzodioxol-5-yl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetonitrile](/img/structure/B14136366.png)

![2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B14136378.png)

![2-[(Benzyl)[(oxiranyl)methyl]amino]ethanol](/img/structure/B14136390.png)


![(2Z)-2-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14136412.png)
![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)


